FPGS Inhibitory Potency: (S) vs. Racemic
The (S) absolute configuration at the amino acid α-carbon is essential for inhibitory activity against human folylpoly-γ-glutamate synthetase (FPGS). The stereochemically pure phosphonate analog 1a bearing the (2′S,2″S) configuration inhibits human FPGS with Ki = 46 nM [1]. In contrast, the corresponding racemic MTX-phosphinate mixture (2′RS,2″RS) shows an apparent Ki = 3.1 nM, but potency is attributed solely to the (2′S,2″S) diastereomer; the (2′R,2″R) diastereomer is inactive, and the actual inhibition constant for the active diastereomer is predicted to be subnanomolar [1]. Use of the (R)-enantiomer of 2-amino-4-bromobutyric acid as starting material would produce the inactive (2′R,2″R) stereoisomer.
| Evidence Dimension | FPGS inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Phosphonate 1a (2′S,2″S): Ki = 46 nM; phosphinate (2′S,2″S) predicted subnanomolar Ki |
| Comparator Or Baseline | Racemic MTX-phosphinate (2′RS,2″RS): apparent Ki = 3.1 nM; (2′R,2″R) diastereomer: inactive |
| Quantified Difference | Only the (S)-derived diastereomer is active; racemic mixture potency is diluted by inactive (R)-derived stereoisomer |
| Conditions | Human recombinant FPGS enzyme; fixed pteroyl substrate (MTX) and enzyme concentrations |
Why This Matters
Procuring the correct (S)-enantiomer is mandatory for synthesizing biologically active FPGS inhibitors; the (R)-enantiomer or racemate produces stereochemically compromised, inactive compounds.
- [1] Bartley, D.M.; Coward, J.K. J. Org. Chem. 2005, 70, 6757–6774. Phosphonate 1a (2′S,2″S) Ki = 46 nM; racemic MTX-phosphinate Ki = 3.1 nM with stereospecificity rationale. View Source
